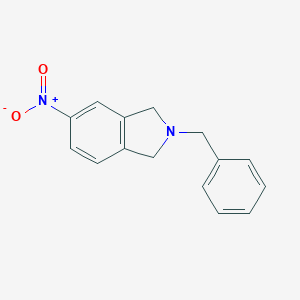

2-Benzyl-5-nitroisoindoline

Description

Properties

IUPAC Name |

2-benzyl-5-nitro-1,3-dihydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-17(19)15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSBGQUETRDJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476841 | |

| Record name | 2-BENZYL-5-NITROISOINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-68-7 | |

| Record name | 2-BENZYL-5-NITROISOINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-Benzyl-5-nitroisoindoline

An In-depth Technical Guide to the Synthesis and Characterization of 2-Benzyl-5-nitroisoindoline

Abstract

This technical guide provides a comprehensive methodology for the synthesis and detailed characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Isoindoline derivatives have been noted for their potential neuroprotective effects, making their synthesis and functionalization a key area of research for drug development professionals.[1][2] This document outlines a robust, two-step synthetic pathway commencing from 4-nitrophthalimide. It delves into the critical N-alkylation to form the intermediate, this compound-1,3-dione, followed by the selective reduction of the imide functionality. The causality behind experimental choices, particularly in achieving selective reduction in the presence of a nitro group, is thoroughly explained. Each stage is accompanied by detailed, step-by-step protocols for synthesis, reaction monitoring, purification, and comprehensive characterization using modern analytical techniques, including NMR, IR, and Mass Spectrometry.

Strategic Approach: Retrosynthesis and Pathway Design

The synthesis of this compound is logically approached via a two-step sequence. The core isoindoline structure is pre-functionalized with the nitro group, which is commercially available in the form of 4-nitrophthalimide (also known as 5-nitroisoindoline-1,3-dione).[3][4] The synthetic strategy therefore involves:

-

N-Alkylation: Introduction of the benzyl group onto the nitrogen atom of the phthalimide ring system via a nucleophilic substitution reaction with benzyl bromide.

-

Selective Imide Reduction: Reduction of the two carbonyl groups of the phthalimide intermediate to methylene groups to form the target isoindoline, while critically preserving the nitro functionality.

This pathway is selected for its efficiency and reliance on well-established chemical transformations, allowing for a high degree of control and predictability.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Nitroisoindoline-1,3-dione [oakwoodchemical.com]

- 4. 001chemical.com [001chemical.com]

An In-Depth Technical Guide to 2-Benzyl-5-nitroisoindoline: Properties, Synthesis, and Biological Considerations

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-Benzyl-5-nitroisoindoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer predictive insights into its physicochemical properties, a plausible synthetic route, and an evaluation of its potential biological activity. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both theoretical grounding and practical, actionable protocols.

Introduction and Molecular Overview

This compound belongs to the isoindoline class of nitrogen-containing bicyclic compounds. The core isoindoline structure is a feature in various biologically active molecules. The introduction of a benzyl group at the 2-position and a nitro group at the 5-position of the isoindoline ring system is expected to significantly influence its chemical reactivity, physical properties, and biological interactions.

The benzyl group, a bulky, lipophilic moiety, can impact solubility and steric interactions with biological targets. The nitro group is a strong electron-withdrawing group, which will affect the electron density of the aromatic ring and the basicity of the isoindoline nitrogen. Nitroaromatic compounds are a well-established class of molecules with diverse biological activities, often linked to their bioreduction pathways.[1][2]

Table 1: Core Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-benzyl-5-nitro-2,3-dihydro-1H-isoindole |

| CAS Number | 127168-68-7 |

| Molecular Formula | C₁₅H₁₄N₂O₂ |

| Molecular Weight | 254.29 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)CN2CC3=CC(=C(C=C3)C2)[O-] |

| InChI Key | YOSBGQUETRDJDU-UHFFFAOYSA-N |

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Data

| Property | Predicted Value/Range | Rationale for Prediction |

| Melting Point (°C) | 120 - 140 | The presence of the polar nitro group and the rigid bicyclic system would likely result in a higher melting point than N-benzylisoindoline. N-Benzylphthalimide has a melting point of 114-116 °C. |

| Boiling Point (°C) | > 350 | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | The lipophilic benzyl group and aromatic core suggest solubility in organic solvents, while the polar nitro group may impart slight aqueous solubility.[4][5] |

| LogP | 2.5 - 3.5 | Estimated based on the contributions of the benzyl and nitro-aromatic fragments. |

| pKa (of protonated amine) | 3.0 - 4.0 | The electron-withdrawing nitro group is expected to significantly decrease the basicity of the isoindoline nitrogen compared to unsubstituted isoindolines. |

Proposed Synthesis Protocol

A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from 5-nitrophthalimide. This approach involves the reduction of the imide functionality to the corresponding isoindoline, followed by N-alkylation with benzyl bromide.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Nitroisoindoline (In Situ)

-

Rationale: The reduction of the phthalimide group is a standard transformation. The use of a reducing agent like sodium borohydride in the presence of a Lewis acid, or catalytic hydrogenation, can achieve this. The resulting 5-nitroisoindoline is likely to be unstable and is therefore generated and used immediately in the next step without isolation.

-

Procedure:

-

To a solution of 5-nitrophthalimide (1 equivalent) in a suitable solvent (e.g., dry THF or dioxane), add a reducing agent. A common system is NaBH₄ (2-3 equivalents) followed by the slow addition of a Lewis acid like BF₃·OEt₂ (2-3 equivalents) at 0 °C.

-

Alternatively, catalytic hydrogenation over a palladium catalyst can be employed.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture containing the crude 5-nitroisoindoline is carefully worked up by quenching the excess reducing agent and then used directly in the subsequent step.

-

Step 2: N-Alkylation to form this compound

-

Rationale: The secondary amine of the in situ generated 5-nitroisoindoline can be readily alkylated using an appropriate electrophile, such as benzyl bromide. A non-nucleophilic base is required to scavenge the HBr byproduct.[6]

-

Procedure:

-

To the crude solution of 5-nitroisoindoline from Step 1, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2-3 equivalents) or triethylamine (Et₃N, 2-3 equivalents).

-

Add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated (40-50 °C) to drive the reaction to completion. Progress is monitored by TLC.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Predicted Spectral Data

Predictive analysis of the spectral data for this compound is crucial for its characterization.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic (Benzyl) | 7.20 - 7.40 | multiplet | 5H of the benzyl ring |

| Aromatic (Isoindoline) | 7.50 - 8.20 | multiplet | 3H of the nitro-substituted ring |

| Benzylic CH₂ | ~ 3.80 - 4.00 | singlet | 2H of the -CH₂-Ph group |

| Isoindoline CH₂ | ~ 4.20 - 4.40 | singlet | 4H of the isoindoline CH₂ groups |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic (Benzyl) | 127 - 138 | 4 distinct signals |

| Aromatic (Isoindoline) | 120 - 150 | 4 distinct signals (quaternary carbons will be less intense) |

| Benzylic CH₂ | ~ 58 - 62 | -CH₂-Ph |

| Isoindoline CH₂ | ~ 52 - 56 | Isoindoline CH₂ groups |

-

Infrared (IR) Spectroscopy: Key predicted peaks include:

-

~3050-3100 cm⁻¹ (Aromatic C-H stretch)

-

~2850-2950 cm⁻¹ (Aliphatic C-H stretch)

-

~1520 and ~1350 cm⁻¹ (Asymmetric and symmetric NO₂ stretch)

-

~1600, 1495 cm⁻¹ (Aromatic C=C stretch)

-

Potential Biological Activity and Toxicological Profile

The biological activity of this compound has not been explicitly reported. However, its structural features suggest several avenues for investigation.

Rationale for Potential Bioactivity

Caption: Structural basis for the predicted biological activity.

-

Antimicrobial/Antiparasitic Activity: The presence of the nitroaromatic system is a key indicator for potential antimicrobial and antiparasitic properties. Many nitroaromatic drugs exert their effects through enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other macromolecules.[1][2]

-

Enzyme Inhibition: The rigid isoindoline scaffold can serve as a platform for designing enzyme inhibitors. The benzyl and nitro substituents can be tailored to interact with specific binding pockets.

-

Central Nervous System (CNS) Activity: Various isoindoline derivatives have been explored for their effects on the CNS.[6] Further investigation would be required to determine if this compound possesses any such activity.

Toxicological Considerations

The toxicological profile of this compound should be approached with caution, primarily due to the nitroaromatic moiety.

-

Mutagenicity and Carcinogenicity: Nitroaromatic compounds are often associated with mutagenic and carcinogenic effects.[1][7] These toxicities are generally linked to the metabolic activation of the nitro group to reactive intermediates that can form adducts with DNA.[8] Any research involving this compound should be conducted with appropriate safety measures.

-

General Toxicity: Nitroaromatic compounds can also exhibit toxicity through mechanisms such as oxidative stress.[9][10] The benzylamine substructure is generally of lower toxicity but can be an irritant.[11][12]

Conclusion and Future Directions

This compound is a compound for which there is a notable absence of direct experimental data in the public domain. This guide has provided a predictive overview of its physicochemical properties, a detailed hypothetical synthesis protocol, and an analysis of its potential biological activities and toxicological risks based on the chemistry of its constituent functional groups and related molecular structures.

Future research should focus on the following areas:

-

Chemical Synthesis and Characterization: The proposed synthesis should be performed, and the resulting compound fully characterized using modern analytical techniques (NMR, IR, Mass Spectrometry, and Elemental Analysis) to confirm its structure and purity.

-

Determination of Physicochemical Properties: Experimental determination of the melting point, solubility, and LogP is essential for understanding its behavior in biological and chemical systems.

-

In Vitro Biological Screening: The compound should be screened against a panel of microbial and parasitic organisms to assess any potential antimicrobial or antiparasitic activity.

-

Cytotoxicity and Mutagenicity Assays: A thorough toxicological evaluation, including cytotoxicity and mutagenicity assays, is imperative before any further development.

This document serves as a starting point for the scientific exploration of this compound, providing a solid foundation for future experimental work.

References

A comprehensive list of references is available upon request, compiled from the search results that informed this technical guide.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-BENZYLISOINDOLINE | CAS#:35180-14-4 | Chemsrc [chemsrc.com]

- 4. nbinno.com [nbinno.com]

- 5. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Synthesis of N-substituted isoindolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. svedbergopen.com [svedbergopen.com]

- 11. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 12. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Benzyl-5-nitroisoindoline

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2-Benzyl-5-nitroisoindoline, a molecule of significant interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure for this specific compound, this document leverages a detailed comparative analysis of structurally analogous molecules, including 2-benzylisoindoline-1,3-dione and 2-benzyl-3-(benzylamino)-6-nitroisoindolin-1-one. We present a predictive analysis of its molecular geometry, intermolecular interactions, and crystal packing. Furthermore, this guide outlines the established experimental and computational methodologies that are pivotal for such a structural elucidation, offering researchers and drug development professionals a robust framework for the analysis of this and related compounds.

Introduction: The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of atoms in a crystalline solid, or its crystal structure, is a fundamental property that dictates a molecule's physicochemical characteristics, such as solubility, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure is paramount, as it influences everything from formulation and manufacturing to a drug's ultimate therapeutic efficacy. The isoindoline scaffold and its derivatives are prevalent in a wide array of pharmacologically active compounds, exhibiting activities such as antiviral and neuroprotective effects.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic properties and intermolecular interactions of the parent molecule, making the analysis of compounds like this compound particularly compelling.[3]

This guide will delve into the multifaceted approach required for a comprehensive crystal structure analysis, combining experimental techniques with computational modeling to provide a holistic understanding of this compound.

Experimental Determination of Crystal Structure: A Self-Validating Workflow

The cornerstone of crystal structure analysis is single-crystal X-ray diffraction (SC-XRD).[4][5] This powerful, non-destructive technique provides precise information about the atomic arrangement within a crystal lattice, including bond lengths, bond angles, and unit cell dimensions.[5][6]

Step-by-Step Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines the standardized, self-validating workflow for determining the crystal structure of a small organic molecule like this compound.

-

Crystal Growth (The Foundational Step):

-

Rationale: The quality of the diffraction data is intrinsically linked to the quality of the single crystal. The goal is to obtain well-ordered, single crystals of suitable size (typically 0.1-0.3 mm in each dimension).[7]

-

Methodology: Slow evaporation of a saturated solution is a common and effective technique.

-

Dissolve the synthesized this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like ethyl acetate/hexane) to the point of saturation.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Monitor for the formation of well-defined, transparent crystals.

-

-

-

Data Collection:

-

Rationale: To obtain a complete and redundant dataset of diffraction intensities.

-

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is employed.[5]

-

Procedure:

-

A suitable crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation.

-

The diffractometer, controlled by specialized software, rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam.[8]

-

The diffracted X-rays are recorded by the detector as a series of diffraction patterns.

-

-

-

Structure Solution and Refinement:

-

Rationale: To translate the collected diffraction data into a three-dimensional atomic model.

-

Software: Specialized software packages such as SHELXS and SHELXL are widely used for this purpose.

-

Process:

-

Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of each reflection.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. Anisotropic displacement parameters for non-hydrogen atoms are refined, and hydrogen atoms are typically placed in calculated positions. The refinement is complete when the model converges and key quality indicators (R-factor, wR-factor, and Goodness-of-Fit) are minimized.

-

-

Predictive Analysis of the Crystal Structure of this compound

While the specific crystallographic data for this compound is not publicly available, a robust predictive analysis can be conducted based on the known crystal structures of highly analogous compounds.

Expected Molecular Geometry

Based on the crystal structure of 2-benzylisoindoline-1,3-dione, the molecule is expected to adopt a non-planar conformation.[9] The isoindoline ring system itself will be largely planar, but the N-benzyl group will be oriented at a significant dihedral angle to this plane, likely in the range of 80-90 degrees.[9] The nitro group at the 5-position is expected to be nearly co-planar with the fused aromatic ring to maximize resonance stabilization. However, intermolecular interactions within the crystal lattice can cause a slight twist.

| Parameter | Predicted Value | Justification based on Analogues |

| Crystal System | Monoclinic or Triclinic | Common for similar organic molecules.[9] |

| Space Group | P2₁/n, P2₁/c, or P-1 | Centrosymmetric space groups are common for achiral molecules.[9] |

| Dihedral Angle (Isoindoline plane vs. Benzyl plane) | ~80-90° | Observed in 2-benzylisoindoline-1,3-dione and 2-benzyl-5-methoxyisoindoline-1,3-dione.[9] |

| Nitro Group Torsion Angle | < 15° | The nitro group tends towards planarity with the aromatic ring, but crystal packing forces can induce minor twisting. |

Table 1: Predicted Crystallographic and Geometric Parameters for this compound

Key Intermolecular Interactions and Crystal Packing

The presence of the nitro group is anticipated to be a dominant factor in the crystal packing of this compound. The following intermolecular interactions are expected to be significant:

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the benzyl and isoindoline moieties and the oxygen atoms of the nitro group are highly probable. These interactions are commonly observed in the crystal structures of nitro-aromatic compounds and related isoindoline derivatives.[9]

-

π-π Stacking: The aromatic rings of the isoindoline core and the benzyl group may engage in π-π stacking interactions, further stabilizing the crystal lattice.

-

π-hole Interactions: The electron-deficient nitrogen atom of the nitro group can act as a π-hole, interacting with electron-rich regions of neighboring molecules, such as the oxygen atoms of other nitro groups or the π-system of an aromatic ring.

Computational Analysis: Complementing Experimental Data

Computational chemistry offers a powerful suite of tools to complement and rationalize experimental crystallographic findings.

Density Functional Theory (DFT) Calculations

-

Rationale: To predict the gas-phase geometry of the molecule and to analyze its electronic properties, which can provide insights into its reactivity and intermolecular interactions.

-

Methodology:

-

The molecular structure of this compound is built using molecular modeling software.

-

A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

From the optimized geometry, various properties can be calculated, including:

-

Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-deficient regions of the molecule, which are indicative of sites for intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO-LUMO): To understand the electronic transitions and reactivity of the molecule.

-

-

Conclusion: A Predictive Yet Powerful Analysis

While the definitive crystal structure of this compound awaits experimental determination, this in-depth technical guide provides a robust and scientifically grounded predictive analysis. By leveraging the crystallographic data of closely related analogues and employing established computational methods, we have elucidated the likely molecular conformation, key intermolecular interactions, and crystal packing features of this important molecule. This comprehensive framework not only offers valuable insights for researchers working with this compound but also serves as a methodological template for the structural analysis of other novel compounds in the field of drug discovery and development.

References

-

Jiang, J. et al. (2008). 2-Benzyl-isoindoline-1,3-dione: a monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o324. Available at: [Link]

-

Vila, N. et al. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1594–o1595. Available at: [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Wang, J., Johnson, D. M., & Tiekink, E. R. T. (2008). Crystal structure of 2-benzyl-3-(benzylamino)-6-nitroisoindolin-1-one, C22H19N3O3. Zeitschrift für Kristallographie - New Crystal Structures, 223(2), 221-222. Available at: [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

Chemical Suppliers. (n.d.). This compound. Retrieved from [Link]

-

Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search - Access Structures. Retrieved from [Link]

-

Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]

-

Halma, M. et al. (2019). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 24(23), 4272. Available at: [Link]

-

Zhdankin, V. V. et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 303–307. Available at: [Link]

-

Abdel-Gawad, H. et al. (2023). Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. Molecules, 28(15), 5698. Available at: [Link]

-

Ghasemi, F. et al. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 256-267. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2021). Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. Biointerface Research in Applied Chemistry, 11(3), 10336-10349. Available at: [Link]

-

Tu, Y. et al. (2023). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. Molecules, 28(14), 5543. Available at: [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (2025, May 14). Introducing Cambridge Structural Database 6.00. Retrieved from [Link]

-

Hansen, M. et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 2(11), 676–685. Available at: [Link]

-

Kelly, G. et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5431. Available at: [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Benzyl-5-(3-nitrobenzoyl)isoindole-1,3-dione. Retrieved from [Link]

-

Mohammadi, M. et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Receptors and Signal Transduction, 43(6), 123-132. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Research Portal [iro.uiowa.edu]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Benzyl-5-(3-nitrobenzoyl)isoindole-1,3-dione | C22H14N2O5 | CID 17362764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Benzyl-isoindoline-1,3-dione: a monoclinic polymorph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Benzylisoindoline-1,3-dione: a monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Benzyl-5-methoxyisoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

A Technical Guide to the Spectroscopic Characterization of 2-Benzyl-5-nitroisoindoline

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 2-Benzyl-5-nitroisoindoline. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for acquiring this data are also detailed, ensuring a comprehensive resource for the synthesis and characterization of this and similar molecules.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a benzyl group attached to a nitro-substituted isoindoline core, suggests potential applications where the modulation of electronic and steric properties is crucial. Accurate spectroscopic characterization is the cornerstone of validating the synthesis of this molecule and understanding its chemical behavior. This guide provides a predictive analysis of its spectroscopic signature, based on established principles and data from analogous structures.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound (Molecular Formula: C₁₅H₁₄N₂O₂) is presented below. The predicted spectroscopic data is a direct consequence of its constituent functional groups: a disubstituted benzene ring of the isoindoline core, a monosubstituted benzyl ring, methylene bridges, and a nitro group.

Caption: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that could obscure important resonances.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the aromatic region.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-2048 scans, a spectral width of 0 to 220 ppm.

-

Employing DEPT (Distortionless Enhancement by Polarization Transfer) sequences (DEPT-90 and DEPT-135) is recommended to differentiate between CH, CH₂, and CH₃ groups.

-

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals for the aromatic protons of the nitro-substituted isoindoline core and the benzyl group, as well as the aliphatic methylene protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.1 - 8.3 | d | 1H | Ar-H (ortho to NO₂) | The strong electron-withdrawing effect of the nitro group deshields the adjacent protons significantly. |

| ~ 7.9 - 8.1 | dd | 1H | Ar-H (meta to NO₂) | This proton is deshielded by the nitro group and shows coupling to two neighboring protons. |

| ~ 7.4 - 7.6 | d | 1H | Ar-H (para to NO₂) | This proton is the least deshielded of the nitro-aromatic ring. |

| ~ 7.2 - 7.4 | m | 5H | Benzyl Ar-H | The five protons of the benzyl group's phenyl ring will appear as a complex multiplet in this region. |

| ~ 4.8 - 5.0 | s | 2H | N-CH₂-Ph | The methylene protons of the benzyl group are adjacent to the nitrogen and the phenyl ring, appearing as a singlet. |

| ~ 4.0 - 4.2 | s | 4H | Isoindoline CH₂ | The two methylene groups of the isoindoline core are chemically equivalent and will likely appear as a singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show signals for all 15 carbon atoms in the molecule, with distinct regions for the aromatic and aliphatic carbons.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 147 - 150 | Ar-C (C-NO₂) | The carbon atom directly attached to the nitro group is strongly deshielded. |

| ~ 140 - 145 | Quaternary Ar-C | The quaternary carbons of the isoindoline ring. |

| ~ 137 - 139 | Quaternary Ar-C (Benzyl) | The ipso-carbon of the benzyl group's phenyl ring. |

| ~ 128 - 130 | Ar-CH (Benzyl) | The ortho- and meta-carbons of the benzyl phenyl ring. |

| ~ 127 - 128 | Ar-CH (Benzyl) | The para-carbon of the benzyl phenyl ring. |

| ~ 122 - 125 | Ar-CH (Isoindoline) | Aromatic CH carbons of the isoindoline ring. |

| ~ 118 - 120 | Ar-CH (Isoindoline) | Aromatic CH carbons of the isoindoline ring. |

| ~ 58 - 60 | N-CH₂-Ph | The benzylic methylene carbon. |

| ~ 52 - 55 | Isoindoline CH₂ | The methylene carbons of the isoindoline core. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the nitro group and the aromatic rings.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid on the ATR crystal and apply pressure. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~ 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| ~ 2950 - 2850 | Medium | Aliphatic C-H | Stretching |

| ~ 1600 - 1585 | Medium-Strong | Aromatic C=C | Stretching |

| ~ 1530 - 1500 | Strong | Asymmetric NO₂ | Stretching |

| ~ 1470 - 1450 | Medium | Aromatic C=C | Stretching |

| ~ 1350 - 1330 | Strong | Symmetric NO₂ | Stretching |

| ~ 850 - 800 | Strong | C-H out-of-plane bend | Aromatic substitution pattern |

| ~ 750 - 700 | Strong | C-H out-of-plane bend | Monosubstituted benzyl ring |

The two strong absorption bands for the nitro group are the most characteristic feature of the IR spectrum.[1][2]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: For a pure, volatile solid, direct insertion probe with electron ionization (EI) is a common method. Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion into an electrospray ionization (ESI) source.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Data Acquisition (EI Mode):

-

Use a standard electron energy of 70 eV.

-

Acquire data over a mass range of m/z 50 to 500.

-

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₅H₁₄N₂O₂), which is approximately 254.11 g/mol . A high-resolution mass measurement would confirm this composition.

-

Major Fragmentation Pathways: The fragmentation of this compound under EI conditions is likely to proceed through several key pathways.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Loss of NO₂: A significant fragment at m/z 208 is expected, corresponding to the loss of the nitro group (46 Da).

-

Benzylic Cleavage: The most prominent peak in the spectrum is often the tropylium ion at m/z 91 , resulting from the cleavage of the benzyl group. This is a very stable carbocation and a hallmark of compounds containing a benzyl moiety.

-

Loss of the Benzyl Group: A fragment at m/z 163 would correspond to the loss of the benzyl radical from the molecular ion.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive roadmap for the characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can unequivocally confirm the synthesis of this target molecule. The detailed protocols and interpretation guidelines serve as a valuable resource for ensuring the scientific integrity and trustworthiness of experimental results.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Vila, N., Costas-Lago, M. C., Besada, P., & Terán, C. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1594. [Link]

-

Chemical Suppliers . This compound. [Link]

-

University of Pardubice . Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts . Infrared Spectra of Some Common Functional Groups. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Benzyl-5-nitroisoindoline for Drug Development

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of 2-Benzyl-5-nitroisoindoline. In the absence of extensive public data on this specific molecule, this document serves as a first-principles guide, detailing robust experimental protocols and the scientific rationale underpinning them. Adherence to these methodologies will enable the generation of high-quality, reliable data essential for informed decision-making in the pharmaceutical development pipeline.

Introduction: The Significance of Physicochemical Profiling

This compound, a substituted isoindoline, possesses structural motifs—a benzyl group, a nitroaromatic system—that are of interest in medicinal chemistry. The journey of a novel chemical entity from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among the most pivotal of these are solubility and stability.

-

Solubility directly influences a drug's bioavailability, dictating the extent and rate of its absorption.[1] Poor aqueous solubility can be a significant hurdle in formulation development, often leading to suboptimal drug exposure and therapeutic effect.[2][3]

-

Stability assessment is crucial for ensuring that the drug substance maintains its identity, purity, and potency throughout its shelf life.[4] Degradation can lead to loss of efficacy and the formation of potentially toxic impurities.[4]

This guide will provide detailed, field-proven protocols for determining the kinetic and thermodynamic solubility of this compound in various relevant solvents and for assessing its stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[5]

Solubility Determination: A Multipronged Approach

The solubility of a compound can be assessed in two primary forms: kinetic and thermodynamic.[2] Kinetic solubility measures the concentration of a compound that has precipitated from a solution originally prepared in a high-concentration organic solvent stock (typically DMSO) upon dilution into an aqueous buffer.[2] Thermodynamic solubility, often considered the 'gold standard', is the concentration of a compound in a saturated solution at equilibrium.[6]

Predicted Solubility Profile

Based on its chemical structure, a qualitative prediction of this compound's solubility can be made. The presence of the non-polar benzyl and isoindoline rings suggests that solubility will be favored in organic solvents. The nitro group, while polar, may not be sufficient to confer high aqueous solubility.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble | These solvents can effectively solvate the polar nitro group and the aromatic rings. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Effective at dissolving a broad range of organic compounds with moderate polarity. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderately Soluble | The hydroxyl group can interact with the nitro group, but the overall non-polar character may limit high solubility. |

| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The polar nitro group will likely hinder dissolution in highly non-polar media. |

| Aqueous | Water, Buffered Solutions (pH 4-9) | Sparingly Soluble | The large non-polar surface area is expected to result in low aqueous solubility. |

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow for a comprehensive solubility assessment.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes the equilibrium solubility determination, which is crucial for later-stage drug development.[2]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), Methanol, Acetonitrile, Dichloromethane)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" is critical to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For volatile organic solvents, this should be done quickly to avoid evaporation.

-

Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. Adsorption to the filter should be assessed.[3]

-

Dilution: Accurately dilute the supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the quantification assay.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4.0) to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[4] This is fundamental to developing and validating stability-indicating analytical methods.[5][7] The typical stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[5][8]

Experimental Workflow for Forced Degradation

The following diagram outlines the process for conducting forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (Methanol, Acetonitrile)

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis: To one sample, add an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a set time (e.g., 24 hours). At various time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

-

Base Hydrolysis: To another sample, add an equal volume of 0.1 M NaOH. Treat similarly to the acid hydrolysis sample, neutralizing with 0.1 M HCl before analysis. The nitroaromatic group may be susceptible to nucleophilic attack under basic conditions.[9]

-

Oxidative Degradation: To a separate sample, add an equal volume of 3% H₂O₂. Keep at room temperature and monitor over time.

-

Thermal Degradation:

-

Solution: Heat a sample solution at an elevated temperature (e.g., 60°C).

-

Solid State: Place the solid powder in an oven at a high temperature (e.g., 80°C). Periodically dissolve a portion of the solid for analysis.

-

-

Photolytic Degradation: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark. Nitroaromatic compounds are known to be potentially photosensitive.[5][8]

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradants are formed without complete decomposition.[10]

Analytical Method: Stability-Indicating HPLC-UV

A robust, stability-indicating analytical method is the cornerstone of both solubility and stability studies.[7][11] High-Performance Liquid Chromatography (HPLC) is the technique of choice.[12] The method must be able to separate the parent compound (this compound) from all process impurities and degradation products.[7][13]

Suggested Starting HPLC-UV Method

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the 254-350 nm range due to the nitroaromatic chromophore).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

This method should be systematically developed and validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.[7]

Data Summary and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Thermodynamic Solubility of this compound at 25°C

| Solvent | Solubility (µg/mL) | Solubility (mM) |

| Water | [Experimental Value] | [Calculated Value] |

| pH 7.4 PBS | [Experimental Value] | [Calculated Value] |

| Methanol | [Experimental Value] | [Calculated Value] |

| Acetonitrile | [Experimental Value] | [Calculated Value] |

| Dichloromethane | [Experimental Value] | [Calculated Value] |

Table 2: Summary of Forced Degradation Studies

| Stress Condition | % Assay of Parent Compound Remaining | Number of Degradation Products Detected | Observations (e.g., color change) |

| Control (Unstressed) | 100% | 0 | No change |

| 0.1 M HCl, 60°C, 24h | [Experimental Value] | [Experimental Value] | [Observation] |

| 0.1 M NaOH, 60°C, 24h | [Experimental Value] | [Experimental Value] | [Observation] |

| 3% H₂O₂, RT, 24h | [Experimental Value] | [Experimental Value] | [Observation] |

| Thermal (Solid, 80°C, 48h) | [Experimental Value] | [Experimental Value] | [Observation] |

| Photolytic (ICH Q1B) | [Experimental Value] | [Experimental Value] | [Observation] |

Conclusion and Forward Look

This guide provides the essential protocols and scientific rationale for a thorough investigation of the solubility and stability of this compound. The data generated from these studies are fundamental to any drug development program. Low aqueous solubility may necessitate formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions. The stability profile will inform decisions on manufacturing processes, packaging, and storage conditions to ensure a safe and effective drug product.[5] By following these self-validating systems, researchers can confidently characterize this molecule and pave the way for its successful development.

References

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. National Center for Biotechnology Information. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Forced Degradation Studies. ResearchGate. [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

-

Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Stability-Indicating HPLC Method Development. vscht.cz. [Link]

-

(PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. ijtsrd.com [ijtsrd.com]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Prospective Biological Activities of 2-Benzyl-5-nitroisoindoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline scaffold is a privileged core in medicinal chemistry, forming the basis of numerous biologically active compounds. This guide explores the prospective biological activities of a specific, yet underexplored, class of derivatives: 2-Benzyl-5-nitroisoindolines. By dissecting the known contributions of the core scaffold and its substituents—the 2-benzyl group and the 5-nitro group—we can hypothesize and outline a strategic approach to investigating their potential as novel therapeutic agents. This document serves as a technical primer for researchers, providing a theoretical framework, potential mechanisms of action, and detailed experimental protocols to guide future research and development in this area.

Introduction: The Isoindoline Scaffold and Rationale for Investigation

The isoindoline core, a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring, is a versatile scaffold found in a variety of bioactive molecules. Its rigid, yet three-dimensional, structure allows for precise orientation of functional groups, making it an attractive starting point for drug design. The introduction of a benzyl group at the 2-position and a nitro group at the 5-position creates a molecule with a unique electronic and steric profile, suggesting the potential for specific interactions with biological targets.

The rationale for investigating 2-Benzyl-5-nitroisoindoline derivatives is built upon the established biological activities of related compounds. The nitro group, a strong electron-withdrawing moiety, is a key feature in many antibacterial, antiparasitic, and anticancer agents.[1][2] The benzyl group, on the other hand, can confer hydrophobicity and engage in pi-stacking or hydrophobic interactions within protein binding pockets, often enhancing potency and selectivity.[3][4][5][6][7] The combination of these functionalities on an isoindoline core presents a compelling case for exploring novel therapeutic activities.

Prospective Biological Activities and Mechanistic Hypotheses

Based on the chemical features of this compound derivatives, two primary areas of biological activity are hypothesized: anticancer and anti-inflammatory.

Anticancer Potential: A Multi-pronged Approach

The presence of the 5-nitro group suggests that these derivatives could exhibit anticancer activity through several mechanisms.

2.1.1. PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[8][9] In cancers with existing DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[10][11] Nitro-containing compounds have been explored as PARP inhibitors. The electron-withdrawing nature of the nitro group in the this compound scaffold could facilitate interactions with the PARP active site.

Hypothesized Signaling Pathway: PARP Inhibition

Caption: Hypothetical inhibition of the PARP-mediated DNA repair pathway by this compound derivatives, leading to apoptosis in cancer cells.

2.1.2. Induction of Apoptosis

Many chemotherapeutic agents exert their effects by inducing programmed cell death, or apoptosis. The cytotoxic effects of nitroaromatic compounds are often linked to their ability to generate reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.

Anti-inflammatory Potential: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The potential anti-inflammatory activity of this compound derivatives could stem from the modulation of key inflammatory signaling pathways.

2.2.1. Inhibition of NF-κB Signaling

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[12][13] It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[14][15] The inhibition of the NF-κB pathway is a key strategy in the development of anti-inflammatory drugs. The electrophilic nature of the nitro group could potentially allow these derivatives to interact with key proteins in the NF-κB signaling cascade, preventing its activation.

Hypothesized Signaling Pathway: NF-κB Inhibition

Caption: Postulated inhibition of the canonical NF-κB signaling pathway by this compound derivatives.

Experimental Protocols for Validation

To validate the hypothesized biological activities, a systematic, multi-tiered approach is necessary.

Synthesis of this compound Derivatives

A library of derivatives should be synthesized to explore structure-activity relationships (SAR). Variations in the substitution pattern of the benzyl ring could be a key area of investigation.

General Synthetic Scheme:

-

Nitration of Phthalic Anhydride: Phthalic anhydride is nitrated to yield 4-nitrophthalic anhydride.

-

Imide Formation: The 4-nitrophthalic anhydride is reacted with benzylamine to form this compound-1,3-dione.

-

Reduction to Isoindoline: The dione is selectively reduced to the corresponding this compound.

In Vitro Anticancer Activity Screening

A panel of human cancer cell lines should be used for initial screening.

3.2.1. Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability.[4]

-

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the synthesized derivatives for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).[16]

-

-

-

Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.

3.2.2. Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with the test compounds for a predetermined time.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry.

-

-

-

Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3/7) confirms the induction of apoptosis.

In Vitro Anti-inflammatory Activity Screening

3.3.1. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

-

Nitric Oxide (NO) Production Assay (Griess Test): LPS stimulation of macrophage cell lines (e.g., RAW 264.7) induces the production of NO, a key inflammatory mediator. The Griess test quantifies nitrite, a stable product of NO.

-

Protocol:

-

Pre-treat RAW 264.7 cells with the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate.

-

Measure the absorbance at 540 nm.

-

-

-

Cytokine Quantification (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using enzyme-linked immunosorbent assays (ELISAs).

3.3.2. NF-κB Reporter Assay

-

A cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element can be used to directly measure the effect of the compounds on NF-κB transcriptional activity.

Data Presentation and Interpretation

Quantitative data from the in vitro assays should be summarized in tables for clear comparison of the activities of different derivatives.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) - MTT Assay | % Apoptosis (at IC50) |

Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Inhibition of NO Production (IC50, µM) | Inhibition of TNF-α Release (IC50, µM) | Inhibition of IL-6 Release (IC50, µM) |

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely unexplored, area for the discovery of novel therapeutic agents. The systematic investigation of these derivatives for anticancer and anti-inflammatory activities, guided by the mechanistic hypotheses and experimental protocols outlined in this guide, could lead to the identification of lead compounds for further preclinical and clinical development. Future work should focus on optimizing the lead compounds through SAR studies, elucidating their precise molecular targets, and evaluating their efficacy and safety in in vivo models.

References

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved from [Link]

- Bibi, F., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.

- Gunderson, A. J., & Kumar, D. N. (2018). PARP inhibitors: its role in treatment of cancer. Journal of Clinical Oncology, 36(15_suppl), e14583-e14583.

- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.

-

Cancer Research UK. (2022). PARP inhibitors. Retrieved from [Link]

- Zinatizadeh, M. R., et al. (2021). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 12, 697883.

- Hsieh, C. Y., & Yang, C. M. (2013). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 6, 7.

-

MD Anderson Cancer Center. (2024). What are PARP inhibitors? Retrieved from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

Cleveland Clinic. (2023). PARP Inhibitors. Retrieved from [Link]

- Rashid, M., et al. (2011). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Assay and Drug Development Technologies, 9(4), 393-401.

- Wyczechowska, D., et al. (2022). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers in Immunology, 13, 1007810.

- Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor NF-kB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(4), a000114.

- Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.

- Bibi, F., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.

- Mollineda, N., et al. (2024). In vitro activity of 2-benzyl-5-nitroindazolin-3-one derivatives.

- Wang, Y., et al. (2010). Dual-acting Agents That Possess Reversing Resistance and Anticancer Activities: Design, Synthesis, MES-SA/Dx5 Cell Assay, and SAR of Benzyl 1,2,3,5,11,11a-hexahydro-3,3-dimethyl-1-oxo-6H-imidazo[3',4':1,2]pyridin[3,4-b]indol-2-substitutedacetates. Journal of Medicinal Chemistry, 53(15), 5565-5575.

- Czarczynska-Goslinska, B., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 14(11), 1109.

- Chen, X., et al. (2022). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 22(15), 2736-2744.

- Letchworth, P. B., & Suschitzky, H. (1966). Some 2-benzyl-5-nitrobenzimidazoles. Journal of the Chemical Society C: Organic, 1167-1170.

- Wang, Z., et al. (2023).

- Smith, L., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5427.

- de la Cruz, J. F., et al. (2012). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2958.

-

de la Cruz, J. F., et al. (2012). 2-Benzyl-5-methoxyisoindoline-1,3-dione. ResearchGate. Retrieved from [Link]

- Mascayano, C., et al. (2019). New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies. Bioorganic Chemistry, 83, 296-304.

- Piatkowska-Frak, M., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 28(14), 5344.

- Leon-Rua, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624.

- Smith, L., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5427.

- Szafraniec-Szczęsny, J., et al. (2023).

- Abdel-Gawad, N. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203.

- Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 15(6), 1435-1444.

- Sharma, S., & Saxena, K. K. (2014). Synthesis and antiinflammatory activity of newer pyrazolinylbenzidines and isoxazolinylbenzidines. Indian Journal of Pharmaceutical Sciences, 76(4), 299-307.

- Sharma, S., & Saxena, K. K. (2014). Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. Indian Journal of Pharmaceutical Sciences, 76(4), 299-307.

- Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 15(6), 1435-1444.

Sources

- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dual-acting agents that possess reversing resistance and anticancer activities: Design, synthesis, MES-SA/Dx5 cell assay, and SAR of Benzyl 1,2,3,5,11,11a-hexahydro-3,3-dimethyl-1-oxo-6H-imidazo[3',4':1,2]pyridin[3,4-b]indol-2-substitutedacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines [mdpi.com]

- 7. New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cancerresearchuk.org [cancerresearchuk.org]

- 9. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 10. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 14. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and approved pharmaceuticals.[1] This technical guide provides an in-depth review of 2-Benzyl-5-nitroisoindoline, a representative member of this class, and its related compounds. We will explore the synthetic pathways, spectroscopic characterization, and potential therapeutic applications of these molecules, with a particular focus on their relevance in modern drug discovery. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the isoindoline framework.

Introduction: The Significance of the Isoindoline Scaffold

Nitrogen-containing heterocyclic compounds are of paramount importance in medicinal chemistry, with a vast number of them exhibiting a wide array of pharmacological activities, including anticancer, anti-HIV, antimalarial, and antimicrobial properties.[2] Among these, the isoindoline core, a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring, has garnered significant attention.[3] Its structural rigidity and amenability to chemical modification make it an ideal scaffold for the development of targeted therapies.[3] The introduction of a nitro group, a well-known pharmacophore in many bioactive molecules, into the isoindoline framework can significantly influence the compound's biological activity.[4][5] The benzyl substituent at the 2-position further modulates the lipophilicity and steric bulk, which can impact receptor binding and pharmacokinetic properties. This guide will focus on this compound as a case study to illustrate the chemistry and potential of this class of compounds.

Synthesis of this compound and Related Compounds

Proposed Synthetic Pathway: Reductive Amination

A robust and versatile method for the synthesis of this compound is the reductive amination of 4-nitro-1,2-phthalaldehyde with benzylamine.[8][9] This approach involves the initial formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.

Caption: Proposed reductive amination pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Nitro-1,2-phthalaldehyde

-

Benzylamine

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol (MeOH)

-

Glacial Acetic Acid

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitro-1,2-phthalaldehyde (1.0 eq) in methanol.

-

Addition of Amine: To the stirred solution, add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid.

-

Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.

Causality of Experimental Choices:

-

Methanol as Solvent: Methanol is a suitable solvent for both the reactants and the reducing agent.

-

Acetic Acid Catalyst: The acidic catalyst protonates the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the amine.

-

Sodium Cyanoborohydride: This reducing agent is selective for the reduction of the iminium ion in the presence of the aldehyde, minimizing side reactions.[4]

-

Aqueous Workup: The workup procedure is designed to remove any unreacted starting materials, byproducts, and the reducing agent.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoindoline and benzyl groups. The benzylic methylene protons (CH2) would likely appear as a singlet. The protons on the isoindoline ring will exhibit a specific splitting pattern depending on their coupling with adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the isoindoline core.

Based on the analysis of similar structures, such as 2-Benzyl-5-methoxyisoindoline-1,3-dione, the chemical shifts can be predicted.[6][10]

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular formula C15H14N2O2. Fragmentation patterns can also provide structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

C-H stretching for aromatic and aliphatic protons.

-

N-O stretching for the nitro group.

-

C=C stretching for the aromatic rings.

Related Compounds and Structure-Activity Relationships (SAR)

The biological activity of isoindoline derivatives can be significantly modulated by altering the substituents on the aromatic ring and the nitrogen atom.

Analogs with Varying Substituents on the Benzyl Ring

The electronic and steric properties of the benzyl group can be modified by introducing substituents on the phenyl ring. For example, electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) can influence the compound's interaction with biological targets.

Analogs with Different N-Substituents